1-(Pyridine-2-carbonyl)pyridin-1-ium iodide
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Overview
Description
1-(Pyridine-2-carbonyl)pyridin-1-ium iodide is a compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The compound is characterized by the presence of a pyridinium ion, which is a positively charged nitrogen atom within a pyridine ring, and an iodide counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridine-2-carbonyl)pyridin-1-ium iodide typically involves the reaction of pyridine-2-carboxylic acid with pyridine in the presence of an iodinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of methanol as a solvent and conventional evaporation growth techniques .
Industrial Production Methods: Industrial production of pyridinium salts, including this compound, often employs large-scale synthesis techniques. These methods may include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridine-2-carbonyl)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridinium compounds.
Substitution: The iodide ion can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridinium salts .
Scientific Research Applications
1-(Pyridine-2-carbonyl)pyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Industry: It is used in the production of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-(Pyridine-2-carbonyl)pyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The positively charged pyridinium ion can interact with negatively charged sites on proteins, leading to changes in their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
2-Chloro-1-methylpyridinium iodide: Used as a dehydrating agent and in the synthesis of various derivatives.
Imidazo[1,2-a]pyridines: Known for their valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry.
Uniqueness: 1-(Pyridine-2-carbonyl)pyridin-1-ium iodide is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its ability to act as both a reagent and a catalyst in various reactions sets it apart from other similar compounds .
Properties
CAS No. |
662148-54-1 |
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Molecular Formula |
C11H9IN2O |
Molecular Weight |
312.11 g/mol |
IUPAC Name |
pyridin-1-ium-1-yl(pyridin-2-yl)methanone;iodide |
InChI |
InChI=1S/C11H9N2O.HI/c14-11(10-6-2-3-7-12-10)13-8-4-1-5-9-13;/h1-9H;1H/q+1;/p-1 |
InChI Key |
VNDNSDWZFCZXPP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)C(=O)C2=CC=CC=N2.[I-] |
Origin of Product |
United States |
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